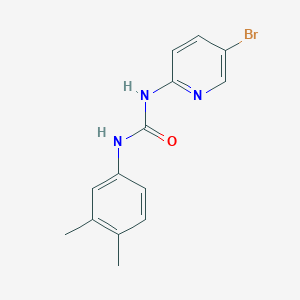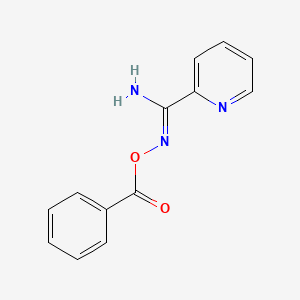
2,4-dichloro-N-1,3-thiazol-2-ylbenzamide
説明
2,4-Dichloro-N-1,3-Thiazol-2-ylbenzamide is a compound that could potentially have various applications in the field of chemistry and biology due to its unique structure. This compound is part of a broader class of chemicals that include benzamides and thiazoles, which have been extensively studied for their biological activities and chemical properties.
Synthesis Analysis
The synthesis of similar compounds often involves the condensation of appropriate benzoyl chlorides with amines or thioureas in the presence of base. For instance, compounds with related structures have been synthesized through reactions involving chloromethylbenzoyl isothiocyanate and substituted pyrimidines or amines in a dry solvent like tetrahydrofuran (THF) [(Zhang et al., 2018)].
Molecular Structure Analysis
Molecular structure analysis often involves spectroscopic methods like FT-IR, NMR, and X-ray crystallography. These techniques help elucidate the compound's structure, including the arrangement of atoms and the presence of specific functional groups. For instance, the crystal structure and spectroscopic properties of related compounds have been determined, providing insight into their molecular geometry and intermolecular interactions (He et al., 2014).
Chemical Reactions and Properties
Chemical properties of such compounds can be inferred from their reactivity towards other chemicals. For example, N-aryl-2-chloroacetamides have been used as electrophilic building blocks for the formation of ring-annulated products, indicating a potential for diverse chemical transformations (Janardhan et al., 2014).
Physical Properties Analysis
The physical properties of compounds like this compound, such as solubility, melting point, and crystalline structure, are crucial for understanding their behavior in different environments. These properties are typically investigated through crystallography and spectroscopy, revealing how compounds crystallize and interact in solid form.
Chemical Properties Analysis
The chemical properties, including reactivity, stability, and functional group behavior, can be explored through experimental and theoretical methods. Density Functional Theory (DFT) calculations, for example, provide insights into the electronic structure and potential reactivity of compounds. Studies on similar molecules have utilized DFT to predict reactivity and stability, offering a theoretical perspective on their chemical properties (Inkaya et al., 2012).
作用機序
Target of Action
Thiazole derivatives, which include this compound, have been found to exhibit diverse biological activities, suggesting they may interact with multiple targets .
Mode of Action
Thiazole derivatives have been reported to exhibit various biological effects, including antimicrobial, antifungal, anti-inflammatory, and antitumor activities . These effects suggest that the compound may interact with its targets in a way that inhibits their function or alters their activity.
Biochemical Pathways
Given the broad range of biological activities associated with thiazole derivatives , it is likely that this compound affects multiple pathways, leading to a variety of downstream effects.
Result of Action
Thiazole derivatives have been reported to exhibit various biological effects, including antimicrobial, antifungal, anti-inflammatory, and antitumor activities . These effects suggest that the compound may induce changes at the molecular and cellular levels that result in these observed activities.
将来の方向性
The future directions for the research and development of 2,4-dichloro-N-(1,3-thiazol-2-yl)benzamide and similar compounds could involve further exploration of their biological activities and potential applications in various fields. This could include the design and structure-activity relationship of bioactive molecules .
生化学分析
Biochemical Properties
2,4-Dichloro-N-(1,3-thiazol-2-yl)benzamide plays a significant role in biochemical reactions due to its interaction with various enzymes and proteins. This compound has been shown to interact with enzymes involved in oxidative stress responses, such as superoxide dismutase and catalase . These interactions help in modulating the oxidative stress levels within cells, thereby protecting them from damage. Additionally, 2,4-Dichloro-N-(1,3-thiazol-2-yl)benzamide has been found to inhibit certain proteases, which are enzymes that break down proteins . This inhibition can affect various cellular processes, including apoptosis and cell cycle regulation.
Cellular Effects
2,4-Dichloro-N-(1,3-thiazol-2-yl)benzamide has been observed to influence various types of cells and cellular processes. In cancer cells, this compound has been shown to induce apoptosis, a process of programmed cell death, by activating caspase enzymes . It also affects cell signaling pathways, such as the MAPK/ERK pathway, which is involved in cell proliferation and differentiation . Furthermore, 2,4-Dichloro-N-(1,3-thiazol-2-yl)benzamide can alter gene expression by modulating transcription factors, leading to changes in cellular metabolism and function .
Molecular Mechanism
The molecular mechanism of 2,4-Dichloro-N-(1,3-thiazol-2-yl)benzamide involves its binding interactions with biomolecules. This compound binds to the active sites of enzymes, inhibiting their activity and leading to downstream effects on cellular processes . For example, its inhibition of proteases can prevent the degradation of key regulatory proteins, thereby affecting cell cycle progression and apoptosis . Additionally, 2,4-Dichloro-N-(1,3-thiazol-2-yl)benzamide can modulate gene expression by binding to transcription factors and altering their activity .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2,4-Dichloro-N-(1,3-thiazol-2-yl)benzamide have been shown to change over time. This compound is relatively stable under standard laboratory conditions, but it can degrade when exposed to light and high temperatures . Long-term studies have indicated that prolonged exposure to 2,4-Dichloro-N-(1,3-thiazol-2-yl)benzamide can lead to sustained changes in cellular function, including alterations in cell proliferation and metabolism . These effects are often dose-dependent and can vary based on the specific cell type being studied .
Dosage Effects in Animal Models
In animal models, the effects of 2,4-Dichloro-N-(1,3-thiazol-2-yl)benzamide vary with different dosages. At low doses, this compound has been shown to have minimal toxic effects and can effectively modulate biochemical pathways . At higher doses, 2,4-Dichloro-N-(1,3-thiazol-2-yl)benzamide can exhibit toxic effects, including liver and kidney damage . These adverse effects are often associated with the accumulation of the compound in these organs, leading to cellular stress and damage .
Metabolic Pathways
2,4-Dichloro-N-(1,3-thiazol-2-yl)benzamide is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which is responsible for the metabolism of various xenobiotics . This interaction can lead to the formation of metabolites that may have different biological activities compared to the parent compound . Additionally, 2,4-Dichloro-N-(1,3-thiazol-2-yl)benzamide can affect metabolic flux by altering the levels of key metabolites, thereby influencing cellular energy production and biosynthesis .
Transport and Distribution
Within cells and tissues, 2,4-Dichloro-N-(1,3-thiazol-2-yl)benzamide is transported and distributed through interactions with specific transporters and binding proteins . These interactions facilitate the movement of the compound across cellular membranes and its accumulation in specific cellular compartments . The distribution of 2,4-Dichloro-N-(1,3-thiazol-2-yl)benzamide can affect its biological activity, as its localization within cells can influence its interactions with target biomolecules .
Subcellular Localization
The subcellular localization of 2,4-Dichloro-N-(1,3-thiazol-2-yl)benzamide is critical for its activity and function. This compound has been found to localize in the cytoplasm and nucleus of cells, where it can interact with various biomolecules. The presence of targeting signals and post-translational modifications can direct 2,4-Dichloro-N-(1,3-thiazol-2-yl)benzamide to specific cellular compartments, thereby influencing its biological effects. For example, its localization in the nucleus allows it to modulate gene expression by interacting with transcription factors.
特性
IUPAC Name |
2,4-dichloro-N-(1,3-thiazol-2-yl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6Cl2N2OS/c11-6-1-2-7(8(12)5-6)9(15)14-10-13-3-4-16-10/h1-5H,(H,13,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYJWBXUICUJRNJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)C(=O)NC2=NC=CS2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6Cl2N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
306743-47-5 | |
| Record name | 2,4-DICHLORO-N-(1,3-THIAZOL-2-YL)BENZAMIDE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![4-ethoxy-N-{1-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]ethyl}benzamide](/img/structure/B5465903.png)
![N'-[4-(allyloxy)-3-methoxybenzyl]-N,N-dimethyl-1,2-ethanediamine dihydrochloride](/img/structure/B5465907.png)
![4-{4-[4-(carboxymethoxy)benzylidene]-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl}benzoic acid](/img/structure/B5465918.png)


![methyl 4-(4-methylphenyl)-6-[(4-methyl-1-piperazinyl)methyl]-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate](/img/structure/B5465939.png)
![methyl 4-[2-amino-3-cyano-6-(5-methyl-1-propyl-1H-pyrazol-4-yl)pyridin-4-yl]-1H-pyrazole-3-carboxylate](/img/structure/B5465945.png)
![ethyl 5-(4-chlorophenyl)-2-(3,5-dibromo-4-hydroxybenzylidene)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5465956.png)



![1-(3,5-dimethylphenyl)-5-{[2,5-dimethyl-1-(2-pyridinyl)-1H-pyrrol-3-yl]methylene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5465985.png)
![2-[3-hydroxy-2-oxo-3-(2-oxo-6-phenyl-3,5-hexadien-1-yl)-2,3-dihydro-1H-indol-1-yl]acetamide](/img/structure/B5465998.png)